Tin sulfate

Description

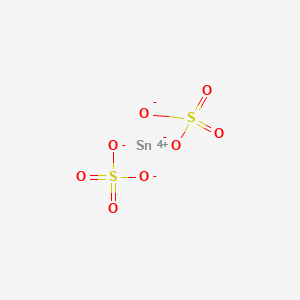

Tin sulfate encompasses several compounds, including tin(II) sulfate (SnSO₄), tin(IV) sulfate (Sn(SO₄)₂), and the heterovalent tin sulfate Sn₂(SO₄)₃. These compounds are characterized by their sulfate (SO₄²⁻) anions coordinated to tin in different oxidation states. SnSO₄, the most studied form, is a white crystalline solid historically used in electroplating, catalysis, and sensor technologies . Recent advancements in structural analysis have clarified the crystal systems of Sn(SO₄)₂ (monoclinic) and Sn₂(SO₄)₃ (triclinic, space group P), with lattice parameters such as a = 483.78(9) pm, b = 809.9(2) pm, and c = 1210.7(2) pm for Sn₂(SO₄)₃ . Tin sulfates are synthesized via controlled sulfation of tin oxides or direct reaction of tin with sulfuric acid, yielding materials with distinct optical and thermal properties .

Properties

IUPAC Name |

tin(4+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O4S.Sn/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKFSJNVVCGEEI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O8S2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7488-55-3 (Parent) | |

| Record name | Sulfurous acid, tin salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80890784 | |

| Record name | Sulfuric acid, tin(4+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-62-6, 19307-28-9 | |

| Record name | Sulfurous acid, tin salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, tin(4+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019307289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, tin(4+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, tin(4+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Reduction Using Copper Sulfate and Metallic Tin

The redox reaction between metallic tin and copper sulfate in sulfuric acid represents one of the most established industrial methods for SnSO₄ production. As detailed in Patent EP0351550A1 , this process involves the addition of finely divided tin powder (500 mesh) to a pre-cooled copper sulfate solution (20°C) under a nitrogen atmosphere. The reaction proceeds via the displacement mechanism:

Key operational parameters include:

-

Temperature control : Maintaining the reaction at 20°C minimizes tin losses caused by parasitic reactions, such as the re-deposition of tin onto copper particles at elevated temperatures .

-

Particle size : Finely powdered tin (surface area > 5 m²/g) ensures rapid reaction kinetics, achieving a near-stoichiometric conversion efficiency of 98% .

-

Atmosphere : Nitrogen blanketing prevents oxidation of Sn²⁺ to Sn⁴⁺, which could lead to the formation of insoluble Sn(OH)₄ contaminants .

Post-reaction processing involves filtration under nitrogen pressure (3 bar) to separate the SnSO₄ solution from copper precipitates. The filtrate typically contains 10.7 wt% SnSO₄, with residual copper concentrations below 50 ppm . This method’s sustainability is enhanced by recycling copper precipitates into subsequent batches, reducing raw material consumption by 40% .

Electrochemical Dissolution of Tin Anodes

Electrolytic methods offer a direct route to SnSO₄ by anodic dissolution of metallic tin in sulfuric acid. US Patent 4,118,293 describes a diaphragm cell configuration where a tin anode is separated from the cathode compartment to prevent reductive deposition of Sn²⁺. The overall reaction is:

Optimized conditions :

-

Current density : 150–200 A/m² to balance dissolution rate and energy efficiency .

-

Acid concentration : 20–30% H₂SO₄ to maintain electrolyte conductivity while minimizing side reactions .

-

Temperature : 40–50°C to enhance ion mobility without accelerating hydrogen evolution at the cathode .

This method produces SnSO₄ solutions with purity exceeding 99.9%, as confirmed by X-ray fluorescence (XRF) analysis . However, the energy-intensive nature of electrolysis (specific energy consumption: 2.8 kWh/kg SnSO₄) limits its scalability compared to chemical reduction .

Precipitation from Intermediate Tin Oxides

Recent advances in SnSO₄ synthesis emphasize the use of tin oxides as intermediates. A study by Tajuddin et al. demonstrates that heating metallic tin at 180°C under oxygen flow generates SnO, which reacts exothermically with 30% H₂SO₄:

Critical parameters :

-

Oxygen flow rate : 2 L/min ensures complete oxidation of tin to SnO within 2 hours .

-

Acid concentration : Below 30% H₂SO₄, incomplete dissolution occurs; above 35%, side reactions generate Sn⁴⁺ species .

-

Particle morphology : Prismatic SnSO₄ crystals (3.47 μm average size) form under these conditions, as observed via FESEM .

The product achieves 98.37% purity (XRF) and exhibits thermal stability up to 280°C, making it suitable for high-temperature applications . This method reduces synthesis time by 50% compared to traditional redox approaches .

Metathesis Reactions with Stannous Chloride

Indirect synthesis routes involving stannous chloride (SnCl₂) intermediates are particularly effective for recycling tin from industrial waste. Amal et al. outline a two-step process:

-

SnCl₂ synthesis :

Conducted at 80°C with 12 M HCl, this step achieves 95% yield using 500-mesh tin powder .

-

SnSO₄ precipitation :

Ammonium sulfate addition at a 1:1 molar ratio precipitates SnSO₄ with 99.2% purity .

This method is advantageous for processing tin powderization waste, aligning with circular economy principles . However, the need for ammonium chloride removal increases post-processing costs.

Comparative Analysis of Synthesis Methods

Industrial-Scale Considerations

Merck Millipore’s production protocols highlight stringent quality control measures for laboratory-grade SnSO₄:

Scientific Research Applications

Electrochemical Applications

1.1 Solar Cell Production

Tin(II) sulfate is utilized in the electrosynthesis of copper zinc tin sulfide (Cu₂ZnSnS₄) thin films, which are essential for solar cell applications. This compound acts as a precursor in the synthesis of ternary chalcogenides such as Cu₂SnS₃ and Cu₅Sn₂S₇ through methods like successive ionic layer adsorption and reaction (SILAR) . These materials have garnered attention due to their potential for cost-effective and efficient solar energy conversion.

1.2 Battery Technology

In battery technology, tin(II) sulfate is employed as an electrolyte additive, enhancing the performance of batteries by improving charge-discharge cycles and reducing irreversible sulfation of larger particles . Additionally, it is used in the synthesis of tin(IV) oxide (SnO₂) nanoparticles, which are critical for battery electrodes and supercapacitors .

Material Science

2.1 Coating and Plating

Tin sulfate is widely used in the metal surface treatment industry, particularly in acid tin plating baths. It provides high current efficiency and smooth finishes for electroplating applications, contributing to the durability and corrosion resistance of metal parts . This application is particularly important in the automotive industry for coating vehicle components.

2.2 Cement and Construction

In construction, tin(II) sulfate can be mixed with gypsum to create a retarder for grinding portal cement and blended hydraulic cement. This application enhances the quality of cement, mortar, and concrete . The incorporation of tin sulfate improves workability and setting times in construction materials.

Analytical Chemistry

Tin(II) sulfate serves as a reducing agent in analytical techniques such as atomic absorption spectrophotometry for the determination of metals like mercury, cobalt, and nickel . Its effectiveness in these applications highlights its importance in environmental monitoring and quality control processes.

Synthesis Techniques

Recent studies have focused on optimizing the synthesis of tin(II) sulfate using precipitation methods under controlled conditions. Research indicates that varying parameters such as sulfuric acid concentration and oxygen gas flow can significantly enhance yield and purity . For instance, optimal conditions identified include a temperature of 180 °C for 2 hours under continuous oxygen flow, resulting in high-purity SnSO₄ precipitate with an average particle size of 666 nm .

Case Studies

Mechanism of Action

The mechanism of action of tin bis(sulphate) involves its ability to donate or accept electrons, making it a versatile reducing or oxidizing agent. In biological systems, it can interact with cellular components, leading to various biochemical effects. The compound’s molecular targets and pathways include interactions with enzymes, proteins, and other cellular structures, which can result in changes in cellular function and metabolism.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Sulfates

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| SnSO₄ | Layered | P | Isolated Sn²⁺ layers with SO₄²⁻ |

| Sn₂(SO₄)₃ | Triclinic | P | Mixed Sn²⁺/Sn⁴⁺ with bridging SO₄²⁻ |

| ZnSO₄·7H₂O | Orthorhombic | Pnma | Isolated SO₄²⁻ in hydrated framework |

| CuSO₄·5H₂O | Triclinic | P₁ | Jahn-Teller distorted Cu²⁺ centers |

Chemical and Functional Properties

- Reactivity: SnSO₄ decomposes thermally above 300°C, releasing SO₃ and forming SnO₂ . CuSO₄ decomposes at higher temperatures (~650°C), producing CuO and SO₃.

- Catalytic Activity: Sulfate-doped tin(IV) oxide (SnO₂-SO₄²⁻) exhibits strong acidity, enhancing catalytic performance in epoxidation reactions . In contrast, CuSO₄ acts as a Lewis acid catalyst in polyurethane synthesis, offering a less toxic alternative to organotin catalysts like dibutyl tin dilaurate (DBTL) .

- Sensing Applications : SnSO₄ demonstrates vapochromic luminescence upon exposure to amine vapors (e.g., NH₃), a property shared by Sn(CH₃SO₃)₂ but with higher humidity sensitivity in the latter .

Table 2: Functional Comparison of Sulfates

| Compound | Key Application | Notable Property |

|---|---|---|

| SnSO₄ | Amine vapor sensors | Humidity-sensitive luminescence turn-on |

| CuSO₄ | Polyurethane catalysis | Non-toxic alternative to organotin catalysts |

| ZnSO₄ | Animal feed additive | Low bioavailability in sulfate form |

| FeSO₄ | Water treatment | Oxidizing agent for contaminant removal |

Thermal and Solubility Behavior

- Thermal Stability : Sn₂(SO₄)₃ shows lower thermal stability compared to SnSO₄, decomposing at ~250°C . In comparison, ZnSO₄·7H₂O loses water progressively up to 280°C before decomposing.

- Solubility: SnSO₄ is sparingly soluble in water (2.5 g/100 mL at 20°C), whereas CuSO₄ and ZnSO₄ are highly soluble (>50 g/100 mL).

Toxicity and Environmental Impact

Organotin compounds like DBTL are highly toxic, driving interest in alternatives such as CuSO₄ . While SnSO₄ itself is less toxic, sulfate-based minerals in animal feed (e.g., ZnSO₄) can reduce nutrient absorption and increase environmental phosphorus waste .

Biological Activity

Tin sulfate, particularly in its tin(II) form (SnSO₄), has garnered attention in various fields due to its unique biological activities and potential applications. This article explores the synthesis, biological activity, and relevant case studies related to tin sulfate.

1. Synthesis of Tin Sulfate

Tin sulfate can be synthesized through various methods, primarily involving the reaction of tin with sulfuric acid. The optimal conditions for synthesis have been established to enhance yield and purity. Research indicates that using 30% sulfuric acid at a temperature of 180 °C for two hours under continuous oxygen flow yields high-purity tin sulfate precipitate . The reaction can be summarized as follows:

2.1 Antimicrobial Properties

Tin sulfate exhibits notable antimicrobial properties, making it a candidate for various applications, including water treatment and as an antibacterial agent. Studies have demonstrated that SnSO₄-modified titanium dioxide (TiO₂) enhances the degradation of organic pollutants and exhibits significant antibacterial activity against various pathogens .

- Case Study : A study published in Applied Surface Science highlighted the effectiveness of SnSO₄-modified TiO₂ in degrading methyl orange dye, showcasing its potential in environmental applications .

2.2 Toxicological Profile

The toxicological effects of tin compounds, including tin sulfate, have been documented. The Agency for Toxic Substances and Disease Registry (ATSDR) provides a comprehensive toxicological profile indicating that exposure to tin compounds may lead to various health effects, including respiratory issues and potential reproductive toxicity .

- Findings :

The biological activity of tin sulfate is believed to stem from its ability to disrupt cellular processes in microorganisms. This disruption can occur through several mechanisms:

- Cell Membrane Disruption : Tin ions can interact with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Tin ions may inhibit key enzymes involved in metabolic pathways, further contributing to antimicrobial effects.

4. Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activity of tin sulfate:

5. Conclusion

Tin sulfate demonstrates promising biological activities, particularly in antimicrobial applications. Its synthesis under optimized conditions enhances its efficacy, while ongoing research into its toxicological profile is crucial for understanding its safety in practical applications. Future studies should focus on elucidating the specific mechanisms by which tin sulfate exerts its biological effects and exploring its potential in clinical and environmental settings.

Q & A

Q. What are the standard methods for synthesizing tin sulfate in laboratory settings, and how can purity be verified?

Tin sulfate is typically synthesized via direct reaction of tin metal or tin(II) oxide with sulfuric acid under controlled conditions. For example, dissolving tin(II) oxide in dilute sulfuric acid yields tin(II) sulfate, while using tin(IV) oxide requires concentrated sulfuric acid and heating. Purity verification involves gravimetric analysis (e.g., sulfate precipitation as BaSO₄) and spectroscopic techniques like ICP-OES to quantify trace metal impurities. Cross-referencing with NIST thermochemical data ensures accurate stoichiometric and thermodynamic validation .

Q. Which characterization techniques are most effective for confirming the structural and compositional integrity of tin sulfate?

X-ray diffraction (XRD) is critical for crystallographic identification, while Fourier-transform infrared spectroscopy (FTIR) confirms sulfate ion vibrations (e.g., symmetric stretching at ~1100 cm⁻¹). Thermogravimetric analysis (TGA) assesses thermal stability, and energy-dispersive X-ray spectroscopy (EDS) validates elemental composition. NIST databases provide reference spectra and decomposition profiles for comparative analysis .

Intermediate Research Questions

Q. How does the solubility of tin sulfate vary with pH and temperature, and what experimental protocols optimize its dissolution for aqueous studies?

Tin sulfate solubility is pH-dependent due to hydrolysis reactions forming Sn(OH)₂²⁺ or SnO₂ colloids. Systematic studies involve preparing buffered solutions (pH 1–6) and monitoring solubility via conductivity measurements. Temperature-controlled experiments (25–80°C) paired with van’t Hoff analysis can derive ΔH and ΔS values. NIST’s solubility data for analogous sulfates (e.g., Na₂SO₄) provide methodological benchmarks .

Q. What strategies resolve contradictions in reported thermal decomposition pathways of tin sulfate?

Discrepancies in decomposition products (e.g., SnO vs. SnO₂) may arise from varying atmospheric conditions (oxidizing vs. inert). Researchers should replicate experiments using TGA-DSC under controlled O₂/N₂ atmospheres and compare results with high-resolution mass spectrometry (HR-MS) for evolved gases. Statistical error analysis (e.g., Monte Carlo simulations) quantifies uncertainty in kinetic parameters .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict tin sulfate’s electronic structure and reactivity in catalytic applications?

Density functional theory (DFT) models the electronic configuration of tin sulfate clusters, identifying active sites for catalysis. Parameters include charge distribution on sulfate oxygens and tin’s oxidation state. Validation involves correlating calculated adsorption energies (e.g., CO₂ on Sn sites) with experimental catalytic performance in carboxylation reactions. NIST’s thermochemical data validate computational enthalpy outputs .

Q. What interdisciplinary approaches address tin sulfate’s role in environmental remediation, such as heavy metal sequestration?

Tin sulfate’s sulfate ions can precipitate toxic metals (e.g., Pb²⁺, Cd²⁺) via co-precipitation. Competitive adsorption studies using mixed-metal solutions quantify selectivity, while synchrotron X-ray absorption spectroscopy (XAS) elucidates binding mechanisms. Cross-disciplinary collaboration with environmental engineers ensures scalable application, referencing challenges in salt analysis methodologies .

Methodological Troubleshooting

Q. How to mitigate impurities in tin sulfate synthesized via hydrothermal methods?

Common impurities include unreacted SnO or residual H₂SO₄. Recrystallization in dilute sulfuric acid (1–2 M) removes excess acid, while Soxhlet extraction with ethanol eliminates organic byproducts. Purity is confirmed via titration (for acid residues) and XRD phase analysis. NIST-certified reference materials (CRMs) ensure calibration accuracy .

Q. What statistical frameworks are optimal for analyzing contradictory data in tin sulfate’s electrochemical behavior?

Multivariate regression models identify confounding variables (e.g., electrode surface roughness, electrolyte concentration). Bayesian inference quantifies the probability of competing mechanistic pathways (e.g., Sn²⁺ vs. Sn⁴⁺ redox activity). Reproducibility is enhanced by adhering to standardized electrochemical protocols (e.g., IUPAC guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.